molecular formula C6H9N3O2 B1527380 1-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266840-44-1

1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1527380
CAS No.: 1266840-44-1
M. Wt: 155.15 g/mol
InChI Key: QQAMQMROPRVESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by a propyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 4. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles with high yields. The reaction typically involves the use of copper(I) iodide as a catalyst, with sodium ascorbate as a reducing agent, and is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of triazoles under controlled conditions. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes, providing high yields and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Triazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

    1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.

    1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with biological targets and its overall stability .

Properties

IUPAC Name

1-propyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMQMROPRVESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.